N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide
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Overview
Description
N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butylcarbamoyl group, a pyridin-3-yl group, and a methoxyethylphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the individual functional groups. The tert-butylcarbamoyl group can be introduced through the reaction of tert-butyl isocyanate with an appropriate amine. The pyridin-3-yl group can be synthesized via a pyridine ring formation reaction, such as the Hantzsch pyridine synthesis. The methoxyethylphenyl group can be prepared through the alkylation of a phenol derivative with methoxyethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide: Unique due to its specific combination of functional groups.
This compound: Similar in structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and specificity.
Properties
Molecular Formula |
C23H29N3O3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H29N3O3/c1-7-20(27)26(19-12-10-17(11-13-19)16(2)29-6)21(18-9-8-14-24-15-18)22(28)25-23(3,4)5/h7-16,21H,1H2,2-6H3,(H,25,28) |
InChI Key |
RVEMAJVWBDBMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C=C)OC |
Origin of Product |
United States |
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